4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Beschreibung
The compound 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide features a quinazolin-4-one core substituted with a methyl group at position 2 and a phenyl ring at position 3. This phenyl ring is further functionalized with a 4-chlorobenzenesulfonamide group. The sulfonamide moiety enhances solubility and bioavailability, making it a critical pharmacophore in drug design .
Eigenschaften
IUPAC Name |
4-chloro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-14-13-17(26-15(2)24-21-6-4-3-5-19(21)22(26)27)9-12-20(14)25-30(28,29)18-10-7-16(23)8-11-18/h3-13,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYGIXMUSMGVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide generally involves the reaction of 2-methyl-4-oxoquinazoline with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine. This step ensures the formation of the sulfonamide linkage. The conditions typically include maintaining the reaction temperature between 0°C to 5°C initially, then gradually increasing it to room temperature.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using a similar approach but with optimized reaction conditions and scaling techniques to ensure higher yield and purity. Continuous flow reactors and automated systems can improve efficiency and control during large-scale synthesis.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Chloro Group
The chloro substituent on the benzenesulfonamide moiety undergoes nucleophilic displacement under basic conditions. Common nucleophiles include amines, alkoxides, and thiols.
Mechanistic Insight : The electron-withdrawing sulfonamide group activates the para-chloro position for SNAr (nucleophilic aromatic substitution), particularly under basic or polar aprotic conditions.
Sulfonamide Group Reactivity
The –SO₂NH– bridge participates in alkylation, acylation, and condensation reactions, enabling diversification of the sulfonamide pharmacophore.
Key Reactions:
-
Alkylation :
Reacts with ethyl bromoacetate in acetone/K₂CO₃ to form N-alkylated sulfonamides (e.g., ethyl 2-((4-chlorophenyl)sulfonamido)acetate) .
Conditions : Dry acetone, anhydrous K₂CO₃, RT, 12–24 hrs.
Yield : 68–75% . -
Acylation :
Acetyl chloride in pyridine generates N-acetyl derivatives , improving metabolic stability.
Side Note : Over-acylation is mitigated by stoichiometric control.
Quinazolinone Ring Functionalization
The 4-oxoquinazolin-3(4H)-yl group undergoes electrophilic substitution and ring-opening reactions.
Documented Transformations:
Structural Impact : The 2-methyl group on the quinazolinone ring sterically hinders electrophilic attack at C-6/C-8 positions, directing reactivity to the N-3 and carbonyl sites.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl-aryl bond formation at the chloro-substituted benzene ring.
| Coupling Type | Catalysts/Ligands | Substrates | Products | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | Biaryl sulfonamide derivatives | 60–74% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Primary/secondary amines | Aminated analogs | 55–68% |
Optimization Note : Microwave-assisted conditions (100–120°C, 30 mins) improve yields by 15–20% compared to conventional heating .
Hydrolysis and Degradation Pathways
Stability studies reveal pH-dependent hydrolysis of the sulfonamide and quinazolinone groups:
| Condition | Degradation Pathway | Half-Life (25°C) | Major Degradants |
|---|---|---|---|
| Acidic (pH 1.2) | Cleavage of sulfonamide C–N bond | 4.2 hrs | 4-Chlorobenzenesulfonic acid |
| Alkaline (pH 10.8) | Quinazolinone ring hydrolysis to anthranilamide | 8.7 hrs | N-Methylanthranilamide derivatives |
Implications : Degradation is minimized in neutral buffers (t₁/₂ > 48 hrs), supporting intravenous formulation development.
Photochemical Reactivity
UV irradiation (254 nm) induces sulfonamide C–S bond cleavage, generating:
-
4-Chlorobenzenesulfonyl radical (detected via EPR)
-
Quinazolinone nitrene intermediate (trapped with styrene)
Applications : Photodynamic prodrug activation strategies exploit this pathway for targeted drug release.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exhibits significant antimicrobial activity. The sulfonamide group is known for its efficacy against bacterial infections by inhibiting bacterial folic acid synthesis, which is crucial for their growth and replication. Studies have shown that compounds with similar structures can effectively inhibit the growth of various pathogens, suggesting that this compound may exhibit comparable effects .
Anticancer Potential
The compound also shows promise as an anticancer agent. Its mechanism of action may involve the inhibition of specific kinases or enzymes critical for cancer cell proliferation and survival. For instance, similar quinazoline derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor tyrosine kinases and other targets associated with cancer progression . This dual functionality as both an antimicrobial and potential anticancer agent makes it a valuable candidate in pharmaceutical research.
Synthesis and Reaction Pathways
The synthesis of 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves several key steps, including:
- Oxidation : Utilizing potassium permanganate in acidic or basic conditions.
- Reduction : Employing lithium aluminum hydride in anhydrous ether.
- Substitution : Reacting with nucleophiles such as amines in the presence of bases like sodium hydroxide.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that similar quinazoline derivatives exhibited significant antibacterial activity against various strains, indicating that 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide could be effective against resistant bacterial strains.
- Cancer Cell Studies : In vitro studies have shown that compounds structurally related to 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can inhibit cancer cell lines, including breast cancer and melanoma, through mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Interaction Studies : Interaction studies indicate that this compound can bind to specific enzymes, such as carbonic anhydrases, which are important targets in drug development for their role in various physiological processes .
Wirkmechanismus
The mechanism of action of 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide primarily involves its interaction with specific molecular targets. The quinazoline moiety may inhibit enzyme activity by binding to the active site, disrupting normal cellular processes. Pathways involved often include key signaling pathways related to cell proliferation and survival, particularly in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Quinazolinone Core Modifications
2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide ()
- Structural Difference : Replaces the sulfonamide group with an acetamide moiety.
- Synthesis : Prepared via reflux with substituted 2-chloro-N-phenylacetamide (93% yield) .
- Properties : Melting point (262–263°C) and crystallinity differ due to the absence of the sulfonamide group.
- Activity: Not explicitly stated, but acetamide derivatives often exhibit altered pharmacokinetics compared to sulfonamides .
3-(4-Chlorophenyl)-6-iodo-2-((substitutedimino)methyl)quinazolin-4(3H)-ones ()
- Structural Difference : Incorporates an azomethine or hydrazone fragment at position 2.
- Activity : Demonstrates anti-inflammatory (38–73.5% efficacy) and analgesic properties, comparable to Indomethacin .
- Key Feature : The iodine substituent at position 6 may enhance steric bulk, affecting receptor binding .
Sulfonamide Group Variations
4-Chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide ()
- Structural Difference : Contains a benzisothiazolone ring fused to the sulfonamide nitrogen.
4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide ()
Substituent Effects on Activity and Physicochemical Properties
Bulk and Hydrophobicity
- Chlorobenzo[d][1,3]dioxole (, Compounds 11–12) : The electron-withdrawing chloro and oxygen atoms may stabilize the molecule against oxidative degradation .
Electron-Donating/Withdrawing Groups
- Methylsulfonyl Group () : Enhances polarity and hydrogen-bond acceptor capacity, as seen in δ 3.06 (s, CH3SO2) in NMR .
Biologische Aktivität
4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 425.9 g/mol. The structure features a sulfonamide group, which is often associated with antibacterial properties, and a quinazoline moiety known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN3O3S |
| Molecular Weight | 425.9 g/mol |
| CAS Number | 898421-11-9 |
| LogP | Not specified |
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and pathways in cellular processes. Studies have indicated that compounds containing the quinazoline structure can act as inhibitors of various kinases and enzymes involved in cancer cell proliferation and survival.
Anticancer Activity
Research has shown that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, a study evaluating the antiproliferative effects on human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma) demonstrated that similar compounds could inhibit cell growth effectively. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to vary significantly among different derivatives, indicating structure-activity relationships that could be explored further for this specific compound .
Enzyme Inhibition
The sulfonamide group in this compound suggests potential inhibition of carbonic anhydrase (CA), an enzyme involved in various physiological processes, including pH regulation and ion transport. In vitro studies have shown that quinazoline derivatives can inhibit CA activity with Ki values ranging from 126.8 nM to 940.3 nM, indicating varying potency depending on the substituents on the quinazoline ring .
Case Studies
- Antioxidant and Neuroprotective Activities : A derivative structurally similar to 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide was evaluated for its antioxidant properties. It demonstrated significant neuroprotective effects in irradiated mice, suggesting potential applications in neurodegenerative diseases .
- Acute Toxicity Studies : In toxicity assessments, one related compound showed a median lethal dose (LD50) of 300 mg/kg, which indicates a relatively safe profile for further development . Such studies are crucial for understanding the therapeutic window and safety profile of new drug candidates.
Research Findings
Recent studies have synthesized various analogs of quinazoline-based compounds to evaluate their biological activities systematically. The findings suggest that modifications to the quinazoline structure can enhance or diminish biological activity significantly:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 10 | Anticancer |
| Compound B | 5 | Carbonic Anhydrase Inhibitor |
| Compound C | 15 | Antioxidant |
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between sulfonyl chloride intermediates and amine-containing quinazolinone derivatives. Key steps include:
- Step 1: Preparation of the quinazolinone core via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., glacial acetic acid) .
- Step 2: Sulfonylation of the aromatic amine group using 4-chlorobenzenesulfonyl chloride in pyridine or dimethylformamide (DMF) at 0–5°C to prevent over-sulfonylation .
- Yield Optimization: Use inert atmospheres (N₂/Ar) to suppress oxidation by-products. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Typical yields range from 40–55% depending on substituents .
Q. Table 1. Representative Synthesis Parameters
| Compound Variant | Reaction Temp (°C) | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Quinazolinone core | 80–100 | AcOH | 60–70 | >95% |
| Sulfonylation step | 0–5 | Pyridine | 40–55 | 85–90% |
Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10.5 ppm). The quinazolinone carbonyl (C=O) appears at δ ~165 ppm in 13C NMR .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error. Fragmentation patterns distinguish between regioisomers .
- IR Spectroscopy: Detect sulfonamide S=O stretches (1350–1150 cm⁻¹) and quinazolinone C=O (1680–1660 cm⁻¹) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the anticancer potential of this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with halogen substitutions (Cl, F) on the benzene ring or methyl groups on the quinazolinone to assess steric/electronic effects .
- Biological Assays:
- Computational Modeling: Dock the compound into target proteins (e.g., topoisomerase II) using AutoDock Vina to predict binding modes .
Q. Q4. How can crystallographic data resolve contradictions in reported biological activities?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Determine bond lengths (e.g., S–N: 1.73–1.74 Å) and dihedral angles between aromatic rings to correlate conformation with activity .
- Hydrogen Bonding Analysis: Identify intramolecular interactions (e.g., C–H⋯O) that stabilize bioactive conformations. For example, a 35.85° dihedral angle between benzene rings may enhance DNA intercalation .
Q. Table 2. Key Crystallographic Parameters
| Parameter | Value | Biological Relevance |
|---|---|---|
| S–N bond length | 1.7347 Å | Sulfonamide stability |
| Dihedral angle (C8–C19) | 35.85° | DNA binding affinity |
| π-π stacking distance | 3.6–3.8 Å | Intercalation potential |
Q. Q5. What strategies mitigate discrepancies in solubility and bioavailability data?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (DMSO/PEG 400) or micronization to improve aqueous solubility. LogP values >3 indicate lipophilicity, requiring formulation adjustments .
- In vivo Pharmacokinetics: Administer the compound intravenously (1–5 mg/kg) in rodent models. Monitor plasma half-life (t½) via LC-MS/MS. A t½ <2 hours suggests rapid clearance .
- Prodrug Design: Introduce phosphate or ester groups to increase hydrophilicity, with enzymatic cleavage in target tissues .
Q. Q6. How can reaction by-products be characterized and minimized during scale-up?
Methodological Answer:
- By-Product Identification: Use LC-MS to detect sulfonamide dimers or quinazolinone degradation products. Adjust stoichiometry (1:1.1 sulfonyl chloride:amine) to suppress over-sulfonylation .
- Process Optimization: Implement flow chemistry for precise temperature control (<5°C during sulfonylation) and reduced reaction times .
Q. Q7. What analytical methods validate the compound’s stability under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
